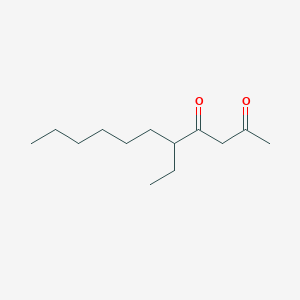
5-Ethylundecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethylundecane-2,4-dione is a beta-diketone.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 5-Ethylundecane-2,4-dione, such as 5-ethylidene-thiazolidine-2,4-diones, have been explored for their potential in various scientific applications. These compounds are synthesized through facile methods and characterized using analytical tools to evaluate their properties and potential applications in fields such as antimicrobial treatments due to their moderate to very good activity against microorganisms (Joshi, Chejara, & Mahajan, 2021).
Enantiomeric Resolution
The enantiomeric resolution of derivatives like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has been studied, showcasing the importance of chirality in the pharmaceutical and chemical industries. The research focuses on the separation of enantiomers and the study of their properties, which is crucial for the development of more effective and safer pharmaceuticals (Ali et al., 2016).
Catalysis
Studies on catalysis involving derivatives of 5-Ethylundecane-2,4-dione have demonstrated the efficiency of novel catalysts in promoting aldol condensation reactions. These catalysts contribute to greener and more sustainable chemical processes by offering nontoxic, environment-friendly properties, and high yields, which are beneficial for industrial applications (Esam et al., 2020).
Antimicrobial Activity
The antimicrobial evaluation of related compounds indicates their potential use in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant bacteria and the search for novel therapeutic agents (Tshiluka et al., 2021).
Polymer Science
In polymer science, the study of degradable amphiphilic block copolymers incorporating similar dione structures has led to advancements in creating more efficient and environmentally friendly materials. These materials have applications in drug delivery systems and biodegradable plastics, contributing to reducing the environmental impact of polymers (Pounder et al., 2011).
Propriétés
Nom du produit |
5-Ethylundecane-2,4-dione |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
5-ethylundecane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-12(5-2)13(15)10-11(3)14/h12H,4-10H2,1-3H3 |
Clé InChI |
XCPDYBSBMIJFCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)C(=O)CC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




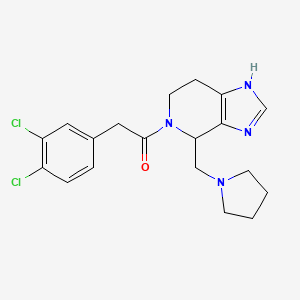

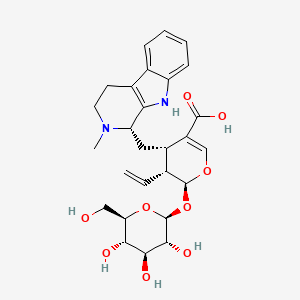
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)
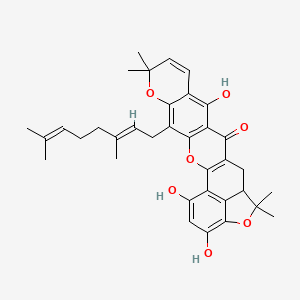
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)
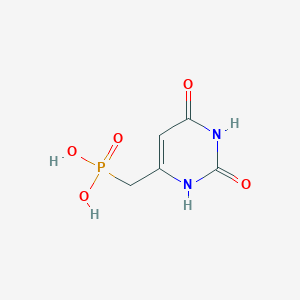
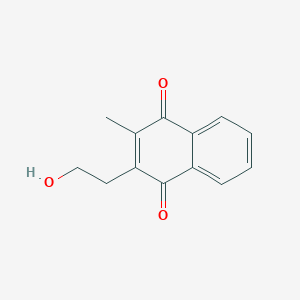
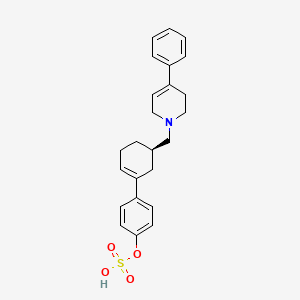
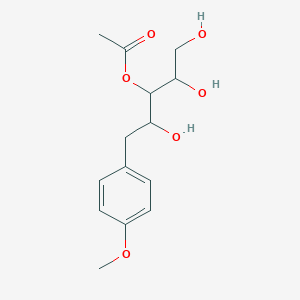
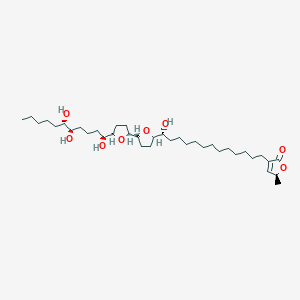
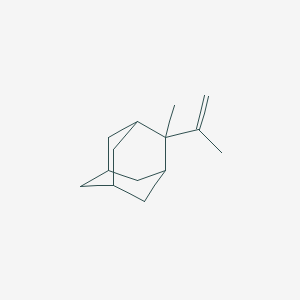
![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)